N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide
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Overview
Description
Its unique structure allows for diverse use in pharmaceutical development, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide typically involves the condensation reaction between 4-cyanobenzaldehyde and benzenesulfonamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to antiproliferative effects on cancer cells by disrupting their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-4-methylbenzenesulfonamide
- N-(4-cyanophenyl)methanesulfonamide
- (4-nitrophenyl)sulfonyltryptophan
Uniqueness
N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide stands out due to its unique structure, which allows for specific interactions with molecular targets. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-10-12-6-8-13(9-7-12)11-16-17-20(18,19)14-4-2-1-3-5-14/h1-9,11,17H/b16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWANZNVPCBFZLT-LFIBNONCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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